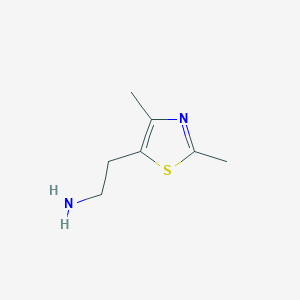
2-(2,4-Dimethylthiazol-5-yl)ethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-Dimethylthiazol-5-yl)ethanamine, commonly known as MTT, is a yellow tetrazolium salt that is widely used in scientific research. It is a popular reagent for measuring cell viability and proliferation, as it is converted into a purple formazan product by mitochondrial enzymes in living cells. MTT has been used in a variety of applications, including drug discovery, toxicology, cancer research, and microbiology.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for 2-(2,4-Dimethylthiazol-5-yl)ethanamine involves the condensation of 2-chloroethylamine hydrochloride with 2,4-dimethylthiazole in the presence of a base, followed by reduction of the resulting imine using sodium borohydride.
Starting Materials
2-chloroethylamine hydrochloride, 2,4-dimethylthiazole, base (e.g. sodium hydroxide), sodium borohydride
Reaction
Step 1: Dissolve 2-chloroethylamine hydrochloride (1.0 equiv) and 2,4-dimethylthiazole (1.1 equiv) in a suitable solvent (e.g. ethanol)., Step 2: Add a base (e.g. sodium hydroxide) slowly to the reaction mixture while stirring until the pH reaches around 8-9., Step 3: Heat the reaction mixture at reflux for several hours., Step 4: Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g. diethyl ether)., Step 5: Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure., Step 6: Dissolve the crude product in a suitable solvent (e.g. ethanol)., Step 7: Add sodium borohydride (1.5 equiv) to the solution and stir at room temperature for several hours., Step 8: Quench the reaction with dilute hydrochloric acid and extract the product with a suitable organic solvent (e.g. diethyl ether)., Step 9: Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain the pure product.
作用机制
The mechanism of MTT reduction by living cells is not fully understood. It is believed that MTT is taken up by cells and converted into a soluble formazan product by mitochondrial enzymes. The formazan product is then transported out of the cells and can be quantified spectrophotometrically.
生化和生理效应
MTT is not known to have any significant biochemical or physiological effects on living cells. The reduction of MTT into formazan is a metabolic process that occurs naturally in living cells, and the assay does not interfere with normal cellular processes.
实验室实验的优点和局限性
The MTT assay has several advantages over other cell viability assays. It is simple, rapid, and sensitive, and can be used with a variety of cell types and experimental conditions. The assay is also compatible with high-throughput screening, making it a popular tool for drug discovery.
However, the MTT assay also has some limitations. The assay is not suitable for measuring cell death or apoptosis, as dead cells do not reduce MTT. The assay is also sensitive to experimental conditions, and variations in cell culture conditions, such as pH, temperature, and culture medium, can affect the results.
未来方向
There are several future directions for the use of MTT in scientific research. One potential direction is the development of new MTT-based assays for measuring cell viability and proliferation. Another direction is the use of MTT in combination with other assays, such as flow cytometry or gene expression analysis, to provide a more comprehensive view of cellular function. Finally, the use of MTT in vivo, for example, in animal models of disease, may provide new insights into the role of mitochondrial function in health and disease.
科学研究应用
MTT is widely used in scientific research as a colorimetric assay for measuring cell viability and proliferation. The assay is based on the ability of living cells to reduce MTT into a purple formazan product, which can be quantified spectrophotometrically. The assay is simple, rapid, and sensitive, making it a popular tool for drug discovery, toxicology, and cancer research.
属性
IUPAC Name |
2-(2,4-dimethyl-1,3-thiazol-5-yl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2S/c1-5-7(3-4-8)10-6(2)9-5/h3-4,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPRBZFPSDKDVFD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00576639 |
Source


|
| Record name | 2-(2,4-Dimethyl-1,3-thiazol-5-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00576639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dimethylthiazol-5-yl)ethanamine | |
CAS RN |
142437-68-1 |
Source


|
| Record name | 2-(2,4-Dimethyl-1,3-thiazol-5-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00576639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

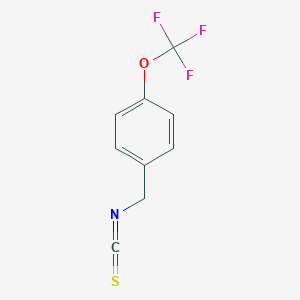
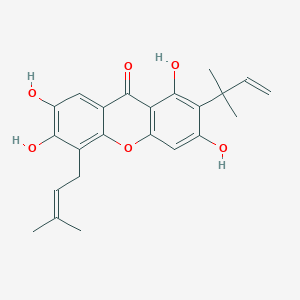
![2-Methyl-5-chloroimidazo[2,1-b]benzothiazole](/img/structure/B190153.png)
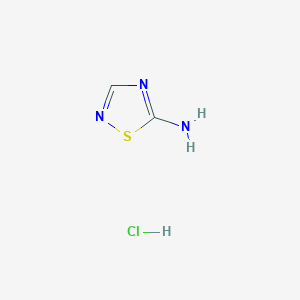
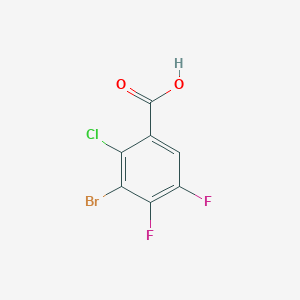
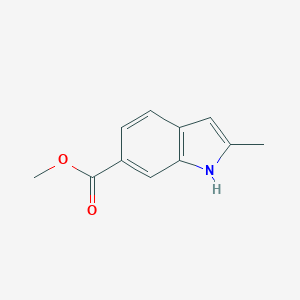
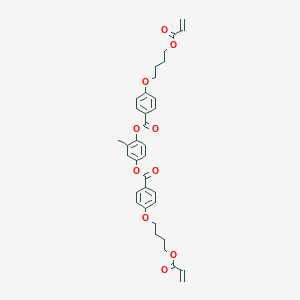
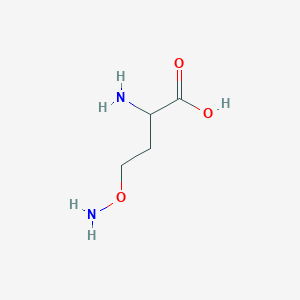
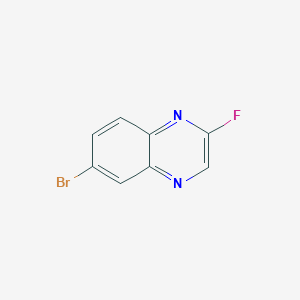
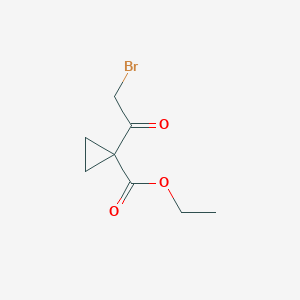
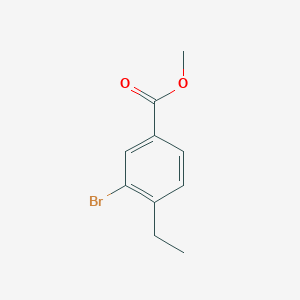
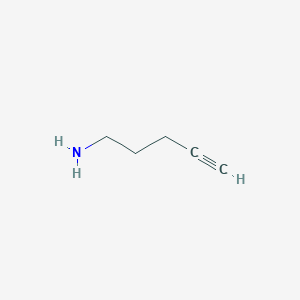
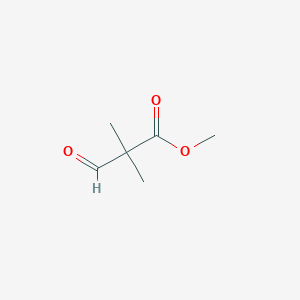
![Benzo[b]thiophene-4-carbonitrile](/img/structure/B190170.png)